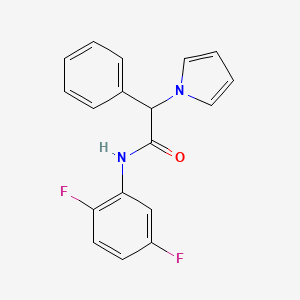

N-(2,5-difluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Description

N-(2,5-difluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetic acetamide derivative characterized by a 2,5-difluorophenyl group and a phenyl-pyrrole moiety. The compound’s structure combines fluorine atoms, known to enhance metabolic stability and binding affinity, with a pyrrole ring that may facilitate π-π interactions in target binding.

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-2-phenyl-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O/c19-14-8-9-15(20)16(12-14)21-18(23)17(22-10-4-5-11-22)13-6-2-1-3-7-13/h1-12,17H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHJOUYZBHIMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=C(C=CC(=C2)F)F)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

Formation of the Acetamide Backbone: The acetamide backbone is formed by reacting an appropriate acyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using high-yielding reactions, cost-effective reagents, and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Industry: It is explored for its potential use in industrial applications, including the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

TRPV4 Antagonists (): The target compound shares a pyrrole-acetamide backbone with Compound 3 from , which is explicitly designed for TRPV4 antagonism. The target compound’s 2,5-difluorophenyl group may offer superior metabolic stability compared to the unfluorinated phenyl group in Compound 3 .

- Compounds 51 and 54 feature triazole cores and sulfur-containing substituents (phenylthio or phenylsulfonyl). These groups may improve oxidative stability but could introduce steric hindrance. The target compound lacks sulfur, possibly favoring simpler synthesis (e.g., avoiding oxidation steps required for sulfonyl groups, as seen in Compound 54’s 86.6% yield) .

Pyrrole Variations (): The compound in contains a diphenyl-pyrrole moiety, contrasting with the target compound’s mono-phenyl and difluorophenyl groups. The absence of fluorine in ’s derivative may reduce lipophilicity, impacting membrane permeability .

Biological Activity

N-(2,5-difluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound that has attracted considerable attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Difluorophenyl group

- Phenyl group

- Pyrrol-1-yl group

- Acetamide backbone

This unique structure contributes to its potential interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The binding to these targets can modulate their activity, leading to various biological effects. The precise pathways involved depend on the biological system under investigation.

2. Anti-inflammatory Activity

Compounds with similar structures have been investigated for their anti-inflammatory properties. For example, studies have shown that certain derivatives can inhibit pro-inflammatory cytokines like IL-1 beta and TNF-alpha in animal models. While specific data for this compound is sparse, the presence of the pyrrole moiety suggests potential anti-inflammatory activity.

Case Studies and Research Findings

A study investigating the structure-activity relationship (SAR) among pyrrole-containing compounds indicated that modifications at key positions significantly influence biological activity. For example:

- Fluorination : The introduction of fluorine atoms has been linked to enhanced metabolic stability and improved pharmacokinetic properties.

In another study focused on similar amides, it was found that certain modifications led to increased binding affinity for voltage-sensitive sodium channels, indicating potential anticonvulsant properties.

Q & A

Q. What are the recommended synthetic routes for synthesizing N-(2,5-difluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide in laboratory settings?

- Methodological Answer : A common approach involves coupling a substituted phenylacetic acid derivative with a pyrrole-containing amine. For example, similar acetamides are synthesized via carbodiimide-mediated amidation (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base. Post-reaction purification involves extraction, washing with NaHCO₃, and crystallization from methylene chloride . Optimization of reaction temperature (e.g., 273 K) and stoichiometric ratios is critical to achieving high yields (>70%) and purity .

Q. How is the compound characterized using spectroscopic and analytical techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions and molecular connectivity. For example, the difluorophenyl group shows distinct splitting patterns due to coupling with fluorine atoms.

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., expected [M+H]+ ion at m/z 369.13) .

- Infrared Spectroscopy (IR) : Peaks near 1650 cm⁻¹ confirm the presence of the amide carbonyl group .

Q. What are the initial steps to assess biological activity in drug discovery contexts?

- Methodological Answer :

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA). For fluorinated analogs, radiolabeled (¹⁸F) derivatives may be synthesized for PET imaging studies.

- Cytotoxicity profiling : Use cell viability assays (e.g., MTT) on cancer cell lines to evaluate potency (IC₅₀ values) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of similar acetamide derivatives, and how are they addressed?

- Methodological Answer :

- Crystallization challenges : Bulky substituents (e.g., 2,5-difluorophenyl) often lead to poor crystal quality. Slow evaporation from mixed solvents (e.g., CH₂Cl₂/hexane) improves crystal growth .

- Refinement issues : SHELXL (via the SHELX suite) is widely used for small-molecule refinement. For disordered fluorine atoms, constraints (ISOR) or split-site modeling may be applied. Hydrogen bonding networks (e.g., N–H···O dimers with R₂²(10) motifs) stabilize the crystal lattice .

Q. How can computational models predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model binding to receptor sites (e.g., GPCRs). The pyrrole ring’s electron-rich nature may facilitate π-π stacking with aromatic residues.

- Molecular Dynamics (MD) : Simulate ligand-receptor stability in solvated systems (e.g., GROMACS). Fluorine atoms’ electronegativity influences hydrophobic interactions .

- QSAR modeling : Correlate substituent variations (e.g., fluorine position) with activity using descriptors like LogP and polar surface area .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

- Methodological Answer :

- Data validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC). For crystallography, validate bond lengths/angles against the Cambridge Structural Database (CSD) .

- Alternative techniques : If X-ray data is ambiguous (e.g., due to twinning), use synchrotron radiation for higher-resolution data or supplement with DFT-optimized structural models .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyls) to improve solubility. Fluorine atoms can enhance metabolic stability by blocking CYP450 oxidation sites.

- Pro-drug approaches : Convert the acetamide to esters or carbamates for improved bioavailability, followed by enzymatic cleavage in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.